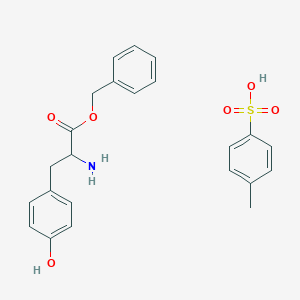

(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in synthetic chemistry, medicinal chemistry, and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of ®-2-amino-3-(4-hydroxyphenyl)propanoic acid with benzyl alcohol, followed by the sulfonation with 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and are carried out under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The benzyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, which have their own unique applications in different fields of research .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research indicates that derivatives of (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate exhibit potent anticonvulsant properties. Studies have demonstrated that modifications to the compound can enhance its efficacy against seizures by affecting sodium channel dynamics. For instance, compounds with specific substituents have shown improved protective indices in animal models, suggesting their potential as alternative treatments for epilepsy and related disorders .

Pharmacological Studies

The compound's ability to modulate voltage-gated sodium channels has been a focus of pharmacological investigations. Specific derivatives have been shown to promote slow inactivation of sodium channels, which is crucial for reducing neuronal excitability and preventing seizures. The pharmacokinetic profiles of these compounds indicate favorable absorption and distribution characteristics, making them suitable candidates for further clinical development .

Synthesis of Analogues

The synthesis of (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate derivatives has been extensively studied to understand structure-activity relationships. Various analogues have been developed to optimize their biological activity and selectivity for specific targets, including sodium channels and other ion channels involved in neuronal signaling .

Case Studies

Wirkmechanismus

The mechanism of action of ®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-Amino-3-(4-hydroxyphenyl)propanoic acid: A precursor in the synthesis of the target compound.

Benzyl 4-hydroxybenzoate: Shares structural similarities but lacks the amino group.

4-Methylbenzenesulfonic acid: Used in the sulfonation step of the synthesis.

Uniqueness

®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate, also known by its CAS number 97984-63-9, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacokinetics, mechanism of action, and relevant case studies.

- Molecular Formula : C23H25NO6S

- Molecular Weight : 443.51 g/mol

- Solubility : Moderately soluble in water (0.507 mg/ml) .

- Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity with values ranging from 0.61 to 4.18 depending on the method used for calculation .

The biological activity of (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate is largely attributed to its structural features that allow it to interact with various biological targets. The compound exhibits properties that suggest potential inhibition of certain enzymes and receptors involved in disease processes, particularly in cancer biology.

- Antitumor Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. Its structure suggests it may act as a prodrug that releases active metabolites under specific conditions, enhancing its therapeutic efficacy .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain metabolic enzymes, which could play a role in modulating drug metabolism and bioavailability .

Pharmacokinetics

- Absorption : The compound is predicted to have low gastrointestinal absorption based on its physicochemical properties .

- Blood-Brain Barrier (BBB) Permeability : It is not expected to cross the BBB effectively, which may limit its use in neurological applications .

- Metabolism : Studies suggest that it may be metabolized by cytochrome P450 enzymes, although it does not appear to be a substrate for major CYP isoforms .

Study on Antitumor Effects

A recent study evaluated the cytotoxic effects of (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate on human cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM for certain breast cancer cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5 | Induction of apoptosis |

| HeLa (Cervical) | 8 | Cell cycle arrest |

| A549 (Lung) | 10 | Inhibition of metabolic enzymes |

Comparative Studies

Comparative studies with similar compounds have shown that the presence of the hydroxyphenyl group enhances the antitumor activity compared to derivatives lacking this functional group. This highlights the importance of structural modifications in optimizing biological activity .

Eigenschaften

IUPAC Name |

benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGVHBLZZQDFFM-XFULWGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.